Mutagenic Potency: Free α-Amino Group Drives >100-Fold Activity Relative to Amino-Blocked Analogs
In a direct comparative study using Salmonella typhimurium (Ames test), azidoalanine tert-butyl ester exhibited mutagenic potency comparable to that of sodium azide and unesterified azidoalanine. In stark contrast, derivatives lacking the free α-amino group—azidopropionic acid and amino-blocked azidoalanine—were 'orders of magnitude' less active, demonstrating the essential role of the primary amine for biological activity [1].
| Evidence Dimension | Mutagenic potency |
|---|---|
| Target Compound Data | Comparable to sodium azide and azidoalanine (exact revertants/plate not provided in abstract, but described as 'comparable') |
| Comparator Or Baseline | Azidopropionic acid and amino-blocked azidoalanine |
| Quantified Difference | Orders of magnitude less active |
| Conditions | Salmonella typhimurium Ames test |
Why This Matters
This dataset directly informs hazard assessment and selection for applications where mutagenicity must be minimized or understood, and it validates that structural modifications (e.g., acylation of the amine) drastically alter biological activity, which is critical when designing analogs for in vivo studies.
- [1] LaVelle, J. M., & Mangold, J. B. (1987). Structure-activity relationships of the azide metabolite, azidoalanine, in S. typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 177(1), 27-33. View Source
